2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine
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Overview
Description
2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a benzene ring, which is further connected to an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine typically involves the bromination of 2,5-dimethoxy-4-methylphenethylamine. This process can be carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at room temperature to ensure the selective bromination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2,5-dimethoxy-4-methylphenethylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2,5-dimethoxy-4-methylphenethylamine.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. By binding to these receptors, the compound modulates the release of serotonin, leading to various physiological and psychological effects. This interaction is believed to be responsible for its potential psychedelic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure but lacks the methyl group on the benzene ring.
2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar structure but lacks the bromine atom.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Similar structure but has an ethyl group instead of a methyl group
Uniqueness
2-(3-Bromo-2,5-dimethoxy-4-methylphenyl)ethanamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
959003-87-3 |
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Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-(3-bromo-2,5-dimethoxy-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-7-9(14-2)6-8(4-5-13)11(15-3)10(7)12/h6H,4-5,13H2,1-3H3 |
InChI Key |
CFNPHYJWDYQUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC)CCN)OC |
Origin of Product |
United States |
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